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Compound Name:
N-(4-cyanophenyl)-4-

methoxybenzamide

Cat. No.: B234523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research, potential

applications, and experimental protocols related to derivatives of the core scaffold N-(4-
cyanophenyl)-4-methoxybenzamide. While data on derivatives of this exact parent

compound is limited in publicly available research, this document focuses on structurally similar

N-phenylbenzamide derivatives with demonstrated biological activity, providing a valuable

resource for drug discovery and development.

Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the

backbone of numerous biologically active compounds.[1] Derivatives of this class have shown

a wide spectrum of pharmacological activities, including antiviral and enzyme inhibitory effects.

The presence of the cyano group on the phenyl ring and the methoxy group on the benzamide

moiety in the parent compound, N-(4-cyanophenyl)-4-methoxybenzamide, offers multiple

points for chemical modification to optimize potency, selectivity, and pharmacokinetic

properties. This document explores the therapeutic potential of such derivatives in various

disease areas.
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A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for

their in vitro activity against several strains of Enterovirus 71 (EV71), the causative agent of

hand, foot, and mouth disease. Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-

methoxybenzamide demonstrated significant activity at low micromolar concentrations with low

cytotoxicity.[1]

Table 1: In Vitro Anti-EV71 Activity of N-Phenylbenzamide Derivatives[1]

Compound
ID

Substituent
(Ring B)

EV71 Strain IC₅₀ (µM) TC₅₀ (µM)
Selectivity
Index (SI)

1a H Fuyang >100 >1000 -

1b 4-F Fuyang 45 ± 2.5 >1000 >22.2

1c 4-Cl Fuyang 21 ± 1.8 >1000 >47.6

1d 4-CH₃ Fuyang 68 ± 3.1 >1000 >14.7

1e 4-Br Fuyang 5.7 ± 0.8 620 ± 0.0 108.8

1e 4-Br BrCr 12 ± 1.2 620 ± 0.0 51.7

1e 4-Br H 8.3 ± 0.9 620 ± 0.0 74.7

Pirodavir

(Control)
- Fuyang 0.04 ± 0.01 31 ± 2.2 775

IC₅₀: 50% inhibitory concentration. TC₅₀: 50% cytotoxic concentration.

Enzyme Inhibition: Xanthine Oxidase Inhibitors
Structurally related N-phenyl aromatic amides have been investigated as potent inhibitors of

xanthine oxidase, an enzyme implicated in hyperuricemia and gout. A notable derivative, N-(3-

(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide, exhibited an

IC₅₀ value of 0.028 µM, which is comparable to the known xanthine oxidase inhibitor

topiroxostat.[2] This highlights the potential of the N-phenyl amide scaffold in designing

effective enzyme inhibitors.

Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of N-Phenyl Aromatic Amide Derivatives[2]
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Compound ID Structure IC₅₀ (µM)

12r

N-(3-(1H-imidazol-1-yl)-4-((2-

methylbenzyl)oxy)phenyl)-1H-

imidazole-4-carboxamide

0.028

g25 (Lead) - 0.12

Topiroxostat (Control) - 0.017

Allopurinol (Control) - 2.34

Experimental Protocols
General Synthesis of N-Phenylbenzamide Derivatives
This protocol is a generalized method based on the synthesis of N-phenylbenzamide

derivatives reported in the literature.[1]

Materials:

Substituted 4-methoxybenzoic acid

Substituted aniline (e.g., 4-cyanoaniline)

N,N'-Diisopropylcarbodiimide (DIC)

N-Hydroxybenzotriazole (HOBt)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Procedure:

Dissolve the substituted 4-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous

DMF.

Add DIC (1.5 eq) to the solution and stir at room temperature for 30 minutes.

Add the substituted aniline (1.0 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50

mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane:ethyl acetate).

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiviral Activity Assay (EV71)
This protocol outlines a general procedure for evaluating the antiviral activity of compounds

against Enterovirus 71.[1]

Materials:

Vero cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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Enterovirus 71 (EV71) stock

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

96-well plates

Procedure:

Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10⁴ cells per well and

incubate overnight at 37°C in a 5% CO₂ atmosphere.

Compound Preparation: Prepare serial dilutions of the test compounds in DMEM

supplemented with 2% FBS.

Infection and Treatment: Remove the growth medium from the cells and add 100 µL of virus

suspension (at a suitable multiplicity of infection, MOI) and 100 µL of the diluted test

compounds. Include virus-only (positive control) and cell-only (negative control) wells.

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until the cytopathic effect

(CPE) in the virus control wells reaches 80-90%.

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic

concentration (TC₅₀) using appropriate software.
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General Synthesis of N-Phenylbenzamide Derivatives
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Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.
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Mechanism of Xanthine Oxidase Inhibition
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Caption: Inhibition of xanthine oxidase by N-phenylbenzamide derivatives.
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Workflow for In Vitro Antiviral Screening
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Caption: A typical workflow for screening antiviral compounds in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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